Home > Products > Screening Compounds P118085 > rac cis-Moxifloxacin-d4 Hydrochloride (Major)
rac cis-Moxifloxacin-d4 Hydrochloride (Major) - 1217802-65-7

rac cis-Moxifloxacin-d4 Hydrochloride (Major)

Catalog Number: EVT-1447858
CAS Number: 1217802-65-7
Molecular Formula: C21H25ClFN3O4
Molecular Weight: 441.921
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
rac cis-Moxifloxacin-d4 is a labelled fluorinated quinolone with antibacterial activities.

Overview

rac cis-Moxifloxacin-d4 Hydrochloride (Major) is a deuterated derivative of Moxifloxacin, a synthetic fluoroquinolone antibiotic. This compound is distinguished by the incorporation of deuterium atoms, which replace hydrogen atoms in the molecule. The molecular formula for rac cis-Moxifloxacin-d4 Hydrochloride is C21H21D4ClFN3O4C_{21}H_{21}D_{4}ClFN_{3}O_{4} and it has a molecular weight of 441.92 g/mol. The deuteration enhances its stability and allows for more precise tracking in pharmacokinetic studies without altering its pharmacological properties .

This compound is primarily used in scientific research, particularly in pharmacokinetics and metabolic studies of Moxifloxacin, and serves as a reference standard in analytical chemistry .

Synthesis Analysis

Methods

The synthesis of rac cis-Moxifloxacin-d4 Hydrochloride involves several methods to incorporate deuterium into the Moxifloxacin structure. Common approaches include:

  • Use of Deuterated Reagents: Deuterated solvents or reagents are employed during the synthesis process to replace hydrogen with deuterium.
  • Catalytic Reactions: Catalysts may be used to facilitate the incorporation of deuterium under controlled conditions, such as specific temperatures and pressures.

Technical Details

The industrial production typically involves large-scale synthesis using high-purity deuterated reagents. The process includes purification steps to ensure the final product meets stringent quality standards required for pharmaceutical applications.

Molecular Structure Analysis

Structure

The molecular structure of rac cis-Moxifloxacin-d4 Hydrochloride features a complex arrangement typical of fluoroquinolones, characterized by:

  • A bicyclic core structure.
  • Fluorine and methoxy substituents.
  • The presence of deuterium at specific positions, enhancing stability.

Data

  • Molecular Formula: C21H21D4ClFN3O4C_{21}H_{21}D_{4}ClFN_{3}O_{4}
  • Molecular Weight: 441.92 g/mol
  • CAS Number: 1217802-65-7 .
Chemical Reactions Analysis

Reactions

rac cis-Moxifloxacin-d4 Hydrochloride can undergo various chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, potentially leading to quinolone derivatives.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, yielding hydroquinolone derivatives.
  • Substitution: Replacement of one functional group with another can occur under suitable conditions.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary based on the desired outcomes but typically require controlled environments.

Mechanism of Action

The mechanism of action for rac cis-Moxifloxacin-d4 Hydrochloride mirrors that of Moxifloxacin. It primarily inhibits bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication and repair. By blocking these enzymes, the compound effectively prevents bacterial cell division, leading to cell death .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water and various organic solvents, which is crucial for its application in biological studies.

Chemical Properties

  • Stability: Enhanced stability due to deuteration.
  • Reactivity: Capable of undergoing typical reactions associated with fluoroquinolones, including oxidation and substitution reactions.

Relevant data on solubility and stability under various conditions can be critical for laboratory applications .

Applications

rac cis-Moxifloxacin-d4 Hydrochloride has a wide array of scientific applications:

  • Analytical Chemistry: Serves as a reference standard for quantifying Moxifloxacin in various samples.
  • Biological Research: Used to study the pharmacokinetics and metabolism of Moxifloxacin, aiding in understanding its behavior in biological systems.
  • Pharmaceutical Development: Assists in developing new antibacterial agents and studying mechanisms of bacterial resistance.
  • Quality Control: Employed in pharmaceutical industries for method validation and quality assurance processes .
Introduction to rac cis-Moxifloxacin-d4 Hydrochloride (Major) [1] [8]

Fluoroquinolone Antibiotics: Structural and Functional Overview

Fluoroquinolones are synthetic broad-spectrum antibiotics characterized by a bicyclic core structure derived from 4-quinolone. Their classification spans four generations, with moxifloxacin belonging to the fourth generation due to enhanced Gram-positive and anaerobic coverage. Structurally, fluoroquinolones feature:

  • Core Bicyclic Ring: A 1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid scaffold.
  • Key Modifications:
  • C6-fluorine atom: Enhances DNA gyrase/topoisomerase IV affinity and cellular penetration.
  • C7-piperazinyl/azabicyclic substituent (e.g., 2,8-diazabicyclo[4.3.0]nonane in moxifloxacin): Broadens Gram-positive activity.
  • C8-methoxy group (moxifloxacin): Reduces phototoxicity while improving anaerobic potency [8] [9].

The mechanism of action involves dual inhibition of bacterial type II topoisomerases—DNA gyrase (primary target in Gram-negatives) and topoisomerase IV (primary in Gram-positives). This inhibition induces double-stranded DNA breaks, disrupting replication and transcription, ultimately triggering bacterial apoptosis [2] [9].

Table 1: Evolution of Fluoroquinolone Generations and Structural Attributes

GenerationPrototypical AgentsStructural ModificationsSpectrum Expansion
1Nalidixic acidUnsubstituted quinolone coreGram-negative enterics
2CiprofloxacinC6-F; C7-piperazineExpanded Gram-negatives; atypical pathogens
3LevofloxacinC8-alkoxy; chiral optimizationImproved Gram-positive coverage
4MoxifloxacinC8-methoxy; C7-azabicyclic groupAnaerobic bacteria; penicillin-resistant S. pneumoniae

Moxifloxacin exemplifies fourth-generation optimization. Its C7 2,8-diazabicyclo[4.3.0]nonane group enhances target affinity and reduces efflux pump susceptibility, while the C8-methoxy group minimizes reactive oxygen species generation linked to phototoxicity [9].

Deuterated Pharmaceuticals: Rationale for Isotopic Labeling

Deuterium (²H), a stable, non-radioactive isotope of hydrogen, integrates into pharmaceuticals via selective C-H → C-D substitutions. This modification leverages the deuterium kinetic isotope effect (DKIE), where the higher mass of deuterium strengthens the carbon-deuterium bond (bond dissociation energy: ~1–1.5 kcal/mol greater than C-H). Consequently, cleavage requires higher activation energy, slowing metabolic reactions involving this bond [4] [10].

Key scientific rationales for deuteration include:1. Metabolic Stability Enhancement:- Deuteriation at sites of oxidative metabolism (e.g., alkyl/benzylic positions) attenuates CYP450-mediated transformations. For instance, deutetrabenazine (a deuterated tetrabenazine analog) reduces dose frequency by prolonging half-life 2–3-fold via DKIE on aldehyde oxidase metabolism [4].2. Mitigation of Toxicity Pathways:- Blocking formation of reactive metabolites (e.g., epoxides, quinone-imines) diminishes idiosyncratic toxicity risks. Deucravacitinib, a deuterated TYK2 inhibitor, prevents generation of a hepatotoxic phenolic metabolite [4].3. Isotopic Tracability:- Deuterated analogs enable precise tracking of drug distribution, metabolism, and excretion via mass spectrometry without altering pharmacological activity [10].

Table 2: Clinically Approved Deuterated Pharmaceuticals and Design Rationale

Drug (Non-Deuterated Parent)Deuterated PositionsPrimary DKIE UtilizationClinical Advantage
Deutetrabenazine (Tetrabenazine)OCH₂D; OCD₃Slowed aldehyde oxidase metabolismReduced dosing frequency; lower peak exposure
Donafenib (Sorafenib)N-methyl-D₃Attenuated CYP3A4 N-demethylationImproved safety/efficacy profile vs. parent
Deucravacitinib (Novel TYK2i)Allylic-D₂Blocked allylic oxidation to toxic phenolAvoided off-target JAK inhibition

For rac cis-Moxifloxacin-d4, deuteration targets positions resistant to metabolic exchange, ensuring isotopic integrity during analytical workflows. Though not therapeutic, its design mirrors principles of metabolic stabilization—deuterium atoms reside at the C5 and C7 positions of the pyrrolopyridine ring, a potential site of oxidative transformation [6] [7].

Properties

CAS Number

1217802-65-7

Product Name

rac cis-Moxifloxacin-d4 Hydrochloride (Major)

IUPAC Name

7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C21H25ClFN3O4

Molecular Weight

441.921

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2;

InChI Key

IDIIJJHBXUESQI-RPKOYQESSA-N

SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

Synonyms

rac cis 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro_x000B_-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid-d4 Hydrochloride; BAY-12-8039-d4; Actira-d4; Avalox-d4; Proflox-d4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.